(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
Description
The compound “(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid” is a fluorinated benzofuran derivative with a substituted acetic acid moiety. Its structure comprises a benzofuran core modified at the 2-position by a 2-fluorobenzylidene group and at the 6-position by an oxyacetic acid substituent. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c18-13-4-2-1-3-10(13)7-15-17(21)12-6-5-11(8-14(12)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPNXIWTGICAOT-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a fluorobenzylidene substituent and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 330.28 g/mol. The presence of the fluorine atom enhances its chemical properties, influencing its reactivity and biological interactions .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the benzofuran core can interact with hydrophobic pockets in target proteins .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties against various bacterial strains, including Escherichia coli and Enterococcus faecalis .
- Anticancer Properties : Some benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds containing the benzofuran structure are often evaluated for their anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases .
- Calcium Channel Blocker Activity : Certain derivatives have demonstrated calcium channel blocking effects, suggesting potential applications in treating cardiovascular diseases .
Table 1: Summary of Biological Activities
Notable Research Findings
A study conducted on polyhydroquinoline derivatives highlighted the antimicrobial efficacy of compounds structurally related to this compound. Among 27 synthesized compounds, several exhibited potent antibacterial activity comparable to standard antibiotics like amoxicillin. Specifically, compounds with similar structural motifs demonstrated zones of inhibition against gram-negative and gram-positive bacteria .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Physicochemical and Electronic Properties
- Fluorine Substitution: The 2-fluorobenzylidene group in the target compound likely induces electron-withdrawing effects, stabilizing the conjugated system and altering dipole moments compared to non-fluorinated analogs. In contrast, the 3-fluoro isomer () may exhibit distinct resonance interactions due to positional differences .
- Acid vs. Ester Derivatives : The free carboxylic acid in the target compound increases water solubility and hydrogen-bonding capacity relative to methyl or benzyl esters (e.g., ), which prioritize lipophilicity and membrane permeability .
Q & A
Q. How to reconcile discrepancies between computational docking and experimental IC values?
- Solution : Re-evaluate docking parameters (e.g., solvation effects, protein flexibility). Perform molecular dynamics simulations to assess binding stability. Validate with isothermal titration calorimetry (ITC) for direct binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
